(5-Aminopyridin-2-yl)boronic acid
Overview
Description
“(5-Aminopyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C5H7BN2O2 and a molecular weight of 137.93 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(5-Aminopyridin-2-yl)boronic acid”, has been a topic of recent research. One approach involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Another strategy relies on halogen-metal exchange followed by borylation . These methods are still being explored and optimized .Molecular Structure Analysis
The molecular structure of “(5-Aminopyridin-2-yl)boronic acid” consists of a pyridine ring with an amino group at the 5-position and a boronic acid group at the 2-position .Physical And Chemical Properties Analysis
The boiling point of “(5-Aminopyridin-2-yl)boronic acid” is predicted to be 434.5±55.0 °C and its density is predicted to be 1.33±0.1 g/cm3 . Its pKa value is predicted to be 8.08±0.53 .Scientific Research Applications
Synthesis of Novel Compounds : Compounds like halopyridin-2-yl-boronic acids and esters, including variants of (5-Aminopyridin-2-yl)boronic acid, are synthesized for use in Suzuki cross-coupling reactions. These compounds are useful as building blocks to produce new pyridine libraries, highlighting their importance in synthetic chemistry (Bouillon et al., 2003).
Microwave-Assisted Synthesis : (5-Aminopyridin-2-yl)boronic acid derivatives, specifically the pinacol ester, are used in the rapid, microwave-assisted synthesis of 3-amino-imidazopyridines. This approach emphasizes the efficiency and versatility of these compounds in creating diverse compound libraries (Dimauro & Kennedy, 2007).
Development of Efficient Synthesis : Efficient and cost-effective synthesis methods have been developed for derivatives of (5-Aminopyridin-2-yl)boronic acid, showcasing their practicality in large-scale production (Patel et al., 2016).
Boronic Acid Sensors : Boronic acids, including derivatives of (5-Aminopyridin-2-yl)boronic acid, are used in the construction of fluorescent sensors. These sensors are crucial for detecting biological substances like carbohydrates, dopamine, and various ions, which is important for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Analytical Challenges and Strategies : Analytical methods have been developed to overcome the challenges associated with the stability and analysis of pinacolboronate esters, a class to which (5-Aminopyridin-2-yl)boronic acid derivatives belong. This research is vital for quality assessment and purity analysis in pharmaceutical and organic chemistry (Zhong et al., 2012).
Safety And Hazards
“(5-Aminopyridin-2-yl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
(5-aminopyridin-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRHGOAIMJTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590545 | |
Record name | (5-Aminopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopyridin-2-yl)boronic acid | |
CAS RN |
1220909-75-0 | |
Record name | (5-Aminopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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